molecular formula C10H14Cl3N3S B2829155 N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride CAS No. 2361636-12-4

N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride

Cat. No. B2829155
CAS RN: 2361636-12-4
M. Wt: 314.65
InChI Key: HSOIDHHGOCLVFO-UHFFFAOYSA-N
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Description

“N’-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride” is a compound with the CAS Number: 1105188-47-3 . It has a molecular weight of 269.8 and is a solid in physical form .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H16ClN3S/c1-8-9(13)4-5-10-11(8)15-12(17-10)14-6-7-16(2)3/h4-5H,6-7H2,1-3H3, (H,14,15) .


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 269.8 . The InChI code for the compound is 1S/C12H16ClN3S/c1-8-9(13)4-5-10-11(8)15-12(17-10)14-6-7-16(2)3/h4-5H,6-7H2,1-3H3, (H,14,15) .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride. For instance, studies involving the synthesis of new compounds with potential antimicrobial and cytotoxic activities have been reported. These compounds are characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to determine their structural features and potential applications in medicinal chemistry (Zablotskaya et al., 2013).

Antimicrobial and Cytotoxic Activities

Several studies have demonstrated the antimicrobial and cytotoxic potential of compounds structurally similar to this compound. These activities suggest their potential for development into therapeutic agents targeting various microbial infections and cancer cell lines. The antimicrobial activity is evaluated against a range of pathogenic bacteria, while cytotoxicity tests are conducted on different cancer cell lines to assess their potential as anticancer agents (Noolvi et al., 2014).

Psychotropic Activity

Compounds within this chemical class have also been explored for their psychotropic properties, indicating potential applications in the development of new treatments for psychological disorders. The psychotropic activity, including sedative effects and anti-inflammatory properties, has been evaluated through in vivo studies, suggesting the possibility of these compounds being developed into new therapeutic agents for treating psychological and inflammatory conditions (Zablotskaya et al., 2013).

Luminescence and Electrochemical Studies

Research on the luminescence and electrochemical properties of related compounds indicates potential applications in materials science and analytical chemistry. These studies focus on understanding the electronic and optical properties of these compounds, which could be crucial for their application in sensors, organic light-emitting diodes (OLEDs), and other electronic devices (Siddiqi et al., 2013).

properties

IUPAC Name

N'-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S.2ClH/c1-6-7(11)2-3-8-9(6)14-10(15-8)13-5-4-12;;/h2-3H,4-5,12H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOIDHHGOCLVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCCN)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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